5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that features a unique combination of indole and pyrimidinedione structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinedione ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce dihydropyrimidine derivatives .
Scientific Research Applications
5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the pyrimidinedione ring can interact with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
The uniqueness of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H13Cl2N3O2S |
---|---|
Molecular Weight |
430.3g/mol |
IUPAC Name |
5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-13-6-5-11(16(22)8-13)9-25-10-12(14-3-1-2-4-17(14)25)7-15-18(26)23-20(28)24-19(15)27/h1-8,10H,9H2,(H2,23,24,26,27,28) |
InChI Key |
HUVZYCGFCLTPTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)NC(=S)NC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
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